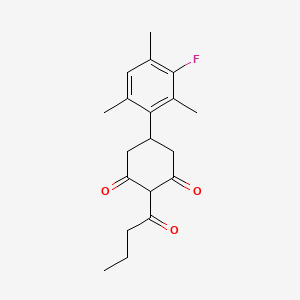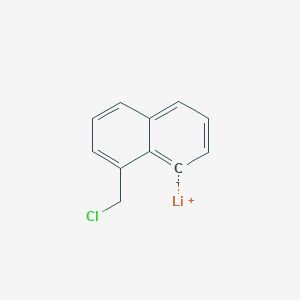![molecular formula C11H17NO2 B14378753 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL CAS No. 90054-99-2](/img/structure/B14378753.png)
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL is an organic compound that features a pyridine ring attached to a propoxy group, which is further connected to a propanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL typically involves the reaction of pyridine derivatives with propanol derivatives under specific conditions. One common method involves the use of 3-pyridylpropanol as a starting material, which undergoes a series of reactions including addition, oximization, and esterification . The reaction conditions are generally moderate, ensuring high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis for industrial applications.
化学反応の分析
Types of Reactions
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various alcohol derivatives.
科学的研究の応用
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of pyridylalcohols, which exhibit hypoglycemic activity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of coordination polymers and other advanced materials.
作用機序
The mechanism of action of 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
3-[3-(Pyrazol-1-yl)propoxy]propan-1-ol: This compound has a similar structure but features a pyrazole ring instead of a pyridine ring.
3-(Pyridin-4-yl)propan-1-ol: Another similar compound with the pyridine ring attached at a different position.
3-(Pyrrolidin-1-yl)propan-1-ol: This compound contains a pyrrolidine ring instead of a pyridine ring.
Uniqueness
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
90054-99-2 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
3-(3-pyridin-3-ylpropoxy)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c13-7-3-9-14-8-2-5-11-4-1-6-12-10-11/h1,4,6,10,13H,2-3,5,7-9H2 |
InChIキー |
GFVURXJAINAPSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CCCOCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)

![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)

![3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14378694.png)
![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)



